1-Benzofuran-2-yl(phenyl)methanone
CAS No.: 6272-40-8
Cat. No.: VC21329443
Molecular Formula: C15H10O2
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6272-40-8 |
---|---|
Molecular Formula | C15H10O2 |
Molecular Weight | 222.24 g/mol |
IUPAC Name | 1-benzofuran-2-yl(phenyl)methanone |
Standard InChI | InChI=1S/C15H10O2/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10H |
Standard InChI Key | DZRJNLPOTUVETG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2 |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2 |
Introduction
Chemical Structure and Properties
Molecular Structure
1-Benzofuran-2-yl(phenyl)methanone consists of a benzofuran ring system connected to a phenyl group via a carbonyl functional group. The benzofuran component is a bicyclic heterocycle comprising a benzene ring fused to a furan ring, while the phenyl group is attached at the 2-position of the benzofuran through the carbonyl bridge. This specific structural arrangement contributes significantly to the compound's chemical behavior and biological activities.
Physical Properties
The physical properties of 1-Benzofuran-2-yl(phenyl)methanone include:
Property | Value |
---|---|
Molecular Formula | C15H10O2 |
Molecular Weight | 222.24 g/mol |
Physical State | Solid |
Solubility | Soluble in organic solvents such as chloroform and DMSO |
Spectroscopic Data
The spectroscopic data for 1-Benzofuran-2-yl(phenyl)methanone provides valuable insights into its structural features:
1H NMR (600 MHz, CDCl3): δ 8.08 – 8.04 (m, 2H), 7.74 (d, J = 7.9 Hz, 1H), 7.65 (t, J = 8.4 Hz, 2H), 7.57 – 7.53 (m, 3H), 7.53 – 7.49 (m, 1H), 7.34 (t, J = 7.5 Hz, 1H) .
13C NMR (151 MHz, CDCl3): δ 184.42, 156.00, 152.18, 137.23, 132.94, 129.46, 128.57, 128.43, 127.01, 124.02, 123.36, 116.64, 112.57 .
The NMR data confirms the presence of the benzofuran ring system, the phenyl group, and the carbonyl functionality, with the chemical shift at δ 184.42 in the 13C NMR being characteristic of the ketone carbonyl carbon.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 1-Benzofuran-2-yl(phenyl)methanone can be achieved through various methods. One significant approach involves intramolecular oxidative coupling reactions. According to available research, this compound can be synthesized using I2/TBHP/NaN3-mediated methodology .
The general experimental procedure involves:
-
Preparation of starting materials in suitable solvents
-
Addition of catalytic iodine, tert-butyl hydroperoxide (TBHP), and sodium azide
-
Conducting the reaction under specific conditions (typically at room temperature or with mild heating)
-
Purification of the product via column chromatography using silica gel
Recent Advances in Synthesis
Recent developments in the synthesis of benzofuran derivatives, including 1-Benzofuran-2-yl(phenyl)methanone, have focused on more efficient and environmentally friendly approaches. These include:
Synthetic Method | Advantages | Key Features |
---|---|---|
I2/TBHP/NaN3-Mediated Synthesis | Readily available reagents, Mild conditions | Performed in air, Effective for various substrates |
Column Chromatography Purification | High purity product | Uses 300-400 mesh silica gel |
Spectroscopic Characterization | Structural confirmation | 1H NMR, 13C NMR analysis |
Chemical Reactions and Reactivity
Characteristic Reactions
The reactivity of 1-Benzofuran-2-yl(phenyl)methanone is primarily determined by its functional groups and structural features. The compound undergoes several characteristic reactions:
-
Carbonyl Reactions: The ketone functionality readily participates in nucleophilic addition reactions with various nucleophiles, including hydrazine, hydroxylamine, and Grignard reagents.
-
Electrophilic Aromatic Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, although the reactivity is modulated by the electron-withdrawing effect of the carbonyl group.
-
Reduction Reactions: The carbonyl group can be reduced to form the corresponding secondary alcohol using reducing agents like sodium borohydride.
Formation of Derivatives
One significant transformation of 1-Benzofuran-2-yl(phenyl)methanone is its conversion to the corresponding oxime derivative. This reaction involves the condensation of the ketone with hydroxylamine to form (E)-1-benzofuran-2-yl(phenyl)methanone oxime. This transformation is important as the oxime derivative exhibits distinct biological properties compared to the parent ketone.
Research Applications
Medicinal Chemistry Applications
1-Benzofuran-2-yl(phenyl)methanone and its derivatives have attracted significant attention in medicinal chemistry due to their diverse biological activities. While specific information on this exact compound is limited in the provided search results, related benzofuran derivatives have demonstrated:
-
Antimicrobial Properties: Benzofuran derivatives have shown activity against various pathogens, including bacteria and fungi.
-
Antitumor Potential: Compounds with similar structural features have exhibited inhibitory effects on tumor cell proliferation.
-
Neuroprotective Effects: Some benzofuran-containing compounds have demonstrated activity against neurodegenerative processes.
Synthetic Utility
1-Benzofuran-2-yl(phenyl)methanone serves as a valuable intermediate in organic synthesis. Its carbonyl group provides a reactive site for various transformations, enabling the construction of more complex molecular frameworks. This synthetic utility makes it an important building block in the preparation of potential drug candidates and other biologically active compounds.
Comparative Analysis with Similar Compounds
Structural Analogues
Several structural analogues of 1-Benzofuran-2-yl(phenyl)methanone have been reported, primarily differing in the substituents on either the phenyl ring or the benzofuran moiety. Notable examples include:
-
Benzofuran-2-yl(4-(tert-butyl)phenyl)methanone
-
Benzofuran-2-yl(4-bromophenyl)methanone
Structure-Property Relationships
Spectroscopic Comparison
The spectroscopic data of these analogues reveal interesting trends in how substituents affect the electronic environment of the molecule. For instance, the 1H NMR of benzofuran-2-yl(4-(tert-butyl)phenyl)methanone shows:
1H NMR (500 MHz, CDCl3): δ 8.06 – 8.01 (m, 2H), 7.74 (d, J = 7.8 Hz, 1H), 7.66 (dd, J = 8.4, 0.7 Hz, 1H), 7.59 – 7.55 (m, 3H), 7.51 (ddd, J = 8.4, 7.2, 1.2 Hz, 1H), 7.37 – 7.32 (m, 1H), 1.41 (s, 9H) .
13C NMR (126 MHz, CDCl3): δ 184.03, 156.76, 155.95, 152.51, 134.55, 129.52, 128.21, 127.09, 125.55, 123.93, 123.27, 116.13, 112.55, 35.19, 31.15 .
The presence of the tert-butyl group introduces additional signals and slightly shifts the resonance of the carbonyl carbon compared to the parent compound.
Future Research Directions
Synthetic Methodology Development
Advances in the synthetic approaches to 1-Benzofuran-2-yl(phenyl)methanone may include:
-
Development of more efficient catalytic systems for its preparation
-
Exploration of stereoselective transformations
-
Application of green chemistry principles to minimize environmental impact
-
Flow chemistry approaches for continuous production
Material Science Applications
The unique structural features of 1-Benzofuran-2-yl(phenyl)methanone and its derivatives suggest potential applications in material science, including:
-
Development of organic electronic materials
-
Investigation of photophysical properties for potential use in sensors
-
Exploration of liquid crystalline properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume